Cas no 2353786-45-3 (tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate)

tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2353786-45-3
- EN300-6900953
- tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate
-
- インチ: 1S/C11H14N2O5/c1-11(2,3)18-10(15)12-7-5-4-6-8(9(7)14)13(16)17/h4-6,14H,1-3H3,(H,12,15)
- InChIKey: LQBVKTYUFGMAPP-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC=C(C=1O)[N+](=O)[O-])=O)C(C)(C)C
計算された属性
- 精确分子量: 254.09027155g/mol
- 同位素质量: 254.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 320
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 2.5
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6900953-0.5g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.5g |
$645.0 | 2025-03-12 | |
Enamine | EN300-6900953-1.0g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 1.0g |
$671.0 | 2025-03-12 | |
Enamine | EN300-6900953-2.5g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 2.5g |
$1315.0 | 2025-03-12 | |
Enamine | EN300-6900953-10.0g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 10.0g |
$2884.0 | 2025-03-12 | |
Enamine | EN300-6900953-5.0g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 5.0g |
$1945.0 | 2025-03-12 | |
Enamine | EN300-6900953-0.25g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.25g |
$617.0 | 2025-03-12 | |
Enamine | EN300-6900953-0.05g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.05g |
$563.0 | 2025-03-12 | |
Enamine | EN300-6900953-0.1g |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate |
2353786-45-3 | 95.0% | 0.1g |
$591.0 | 2025-03-12 |
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate 関連文献
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamateに関する追加情報
Introduction to Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate (CAS No. 2353786-45-3)
Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate, a compound with the chemical identifier CAS No. 2353786-45-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its tert-butyl and N-(2-hydroxy-3-nitrophenyl)carbamate functional groups, has garnered attention due to its potential applications in drug development and synthetic chemistry.
The structure of Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate consists of a carbamate moiety linked to a nitro-substituted phenol ring. The presence of both hydroxyl and nitro groups makes this compound a versatile intermediate in organic synthesis. The tert-butyl group enhances the stability of the carbamate linkage, making it useful in various chemical reactions where stability is crucial.
In recent years, there has been a growing interest in the development of novel pharmaceutical agents that leverage the unique properties of nitroaromatic compounds. The nitro group in Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate can be reduced to an amine, which is a common strategy in medicinal chemistry for introducing reactive sites into molecules. This property has made it a valuable building block in the synthesis of more complex drug candidates.
One of the most compelling aspects of Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate is its potential role in the development of therapeutic agents targeting various diseases. For instance, studies have shown that nitroaromatic compounds can exhibit antimicrobial and anti-inflammatory properties. The hydroxyl group in the phenol ring can participate in hydrogen bonding interactions, which are critical for the binding affinity of drug molecules to their biological targets.
Recent research has also explored the use of Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate as a precursor in the synthesis of more complex molecules. For example, it has been utilized in the preparation of heterocyclic compounds, which are known for their diverse biological activities. The carbamate group can undergo various transformations, such as hydrolysis or decarboxylation, to yield different functionalized products.
The pharmaceutical industry has been particularly interested in developing drugs that can modulate inflammatory responses. Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate has shown promise in this area due to its ability to interact with biological pathways involved in inflammation. By modifying its structure, researchers aim to enhance its efficacy and reduce potential side effects.
In addition to its pharmaceutical applications, Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate has found utility in materials science. Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. These materials can exhibit enhanced durability and functionality when incorporating nitroaromatic groups.
The synthesis of Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate involves multi-step organic reactions that require careful optimization. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize yield. These methods often involve palladium-catalyzed cross-coupling reactions, which are highly effective for constructing complex molecular frameworks.
The safety profile of Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate is another important consideration. While it is not classified as a hazardous material, proper handling procedures must be followed to ensure worker safety. This includes using appropriate personal protective equipment and working in well-ventilated areas.
In conclusion, Tert-butyl N-(2-hydroxy-3-nitrophenyl)carbamate (CAS No. 2353786-45-3) is a multifaceted compound with significant potential in pharmaceutical and materials science applications. Its unique structural features make it a valuable intermediate in organic synthesis, while its biological activities open up possibilities for new drug development. As research continues to uncover new uses for this compound, it is likely to remain an important molecule in scientific endeavors.
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